molecular formula C14H20O3 B14575965 5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane CAS No. 61683-88-3

5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane

Cat. No.: B14575965
CAS No.: 61683-88-3
M. Wt: 236.31 g/mol
InChI Key: VSIMSUKLCMEEAE-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a methyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane is unique due to its specific combination of functional groups and dioxane ring structure

Properties

CAS No.

61683-88-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane

InChI

InChI=1S/C14H20O3/c1-4-14(2)9-16-13(17-10-14)11-5-7-12(15-3)8-6-11/h5-8,13H,4,9-10H2,1-3H3

InChI Key

VSIMSUKLCMEEAE-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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